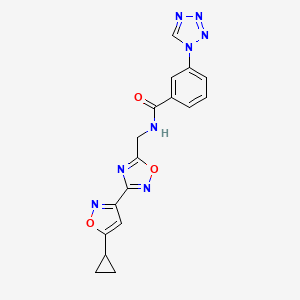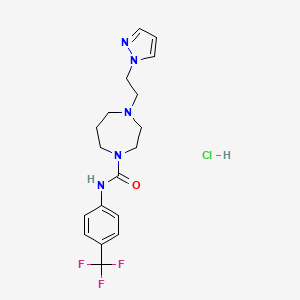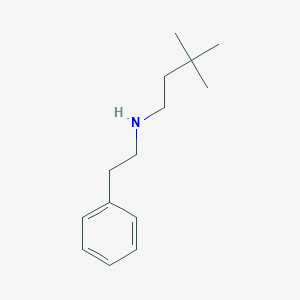
3,3-dimethyl-N-phenethylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-N-phenethylbutan-1-amine (3,3-DMPEBA) is an aliphatic amine with a wide range of applications in the scientific and medical fields. It is a derivative of the primary amine, butan-1-amine, and is composed of four carbon atoms and two nitrogen atoms. 3,3-DMPEBA has been used in a variety of research studies, including studies of its biochemical and physiological effects, its synthesis methods, and its applications in scientific research.
Aplicaciones Científicas De Investigación
Curing Agents and Toxicity in Biomedical Applications
Aromatic tertiary amines, including compounds like 3,3-dimethyl-N-phenethylbutan-1-amine, are often used as activators in benzoyl peroxide/amine systems for curing acrylic resins. This process is crucial in the production of biomedical materials such as denture resins and acrylic bone cements. The reaction kinetics, mechanism, activation energy, and the factors influencing curing parameters, like temperature, are areas of active research. Moreover, the toxicity, residuals, and leaching of these amines in biomedical applications are also of great concern due to the potential for thermal trauma associated with the implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).
Water Treatment and Antimicrobial Activities
Amines are employed for the surface modification of inorganic adsorbents due to their low cost, eco-friendliness, and effectiveness. These amine-grafted adsorbents are used for water remediation and antimicrobial activities, effectively removing various contaminants, including heavy metals, dyes, pharmaceuticals, and bacteria from water. The amine functionalization improves the adsorption behavior under diverse conditions, making this an area of significant environmental and public health interest (Bouazizi, Vieillard, Brahmin, & Le Derf, 2022).
CO2 Capture and Environmental Impact
Amine-functionalized materials, such as metal–organic frameworks (MOFs), are highlighted for their strong interaction with CO2, making them highly relevant for CO2 capture applications. The synthesis, structures, and properties of these materials are tailored to optimize CO2 sorption capacity, especially at low pressures. Furthermore, amine-functionalized MOF-based membranes are studied for their exceptional CO2 separation performance from other gases like H2, CH4, and N2, indicating their potential applications in addressing environmental concerns related to CO2 emissions (Lin, Kong, & Chen, 2016).
Propiedades
IUPAC Name |
3,3-dimethyl-N-(2-phenylethyl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-14(2,3)10-12-15-11-9-13-7-5-4-6-8-13/h4-8,15H,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPKPANABCZMCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNCCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-N-phenethylbutan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-1-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2402962.png)
![8-((4-Methoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2402963.png)
![N-cyclohexyl-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2402964.png)
![N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2402966.png)
![1-(2,5-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2402967.png)
![2-(furan-2-yl)-4-methyl-N-[2-(2-methylphenoxy)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2402970.png)
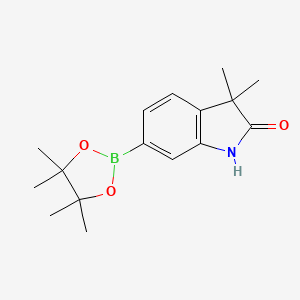
![(5E)-5-{[6-(4-fluorophenoxy)pyridin-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2402973.png)

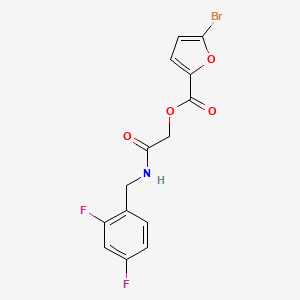
![2-(4-methoxyphenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2402978.png)
